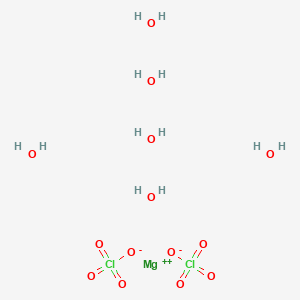

Magnesium perchlorate hexahydrate

Overview

Description

Magnesium perchlorate hexahydrate is a highly hygroscopic metal hydrate . It can be dehydrated to prepare anhydrous magnesium perchlorate . It can be used as an electrophilic catalyst for non-enzymic reduction of synthetic dihydropyridines . It may also be used in the formation of magnesium ion batteries .

Synthesis Analysis

Commercially available magnesium perchlorate is reported as an extremely efficient catalyst for the synthesis of α-aminophosphonates . Magnesium perchlorate has been found to be an efficient catalyst for the synthesis of imines and phenylhydrazones by the reaction of carbonyl compounds with amines and phenylhydrazine in high yields at room temperatures and in short times .Molecular Structure Analysis

Magnesium perchlorate is a powerful oxidizing agent, with the formula Mg(ClO4)2 . The IUPAC Standard InChI is InChI=1S/2ClHO4.Mg/c22-1(3,4)5;/h2(H,2,3,4,5);/q;;+2/p-2 .Chemical Reactions Analysis

Magnesium perchlorate has been found to be an efficient catalyst for the synthesis of imines and phenylhydrazones by the reaction of carbonyl compounds with amines and phenylhydrazine .Physical And Chemical Properties Analysis

Magnesium perchlorate appears as white crystalline hygroscopic (water-absorbing) solids . It is highly soluble in water, where it dissociates into its constituent ions . The compound is generally odorless, and its taste is slightly salty but bitter .Scientific Research Applications

Dehydration Agent

Magnesium perchlorate hexahydrate is a highly hygroscopic metal hydrate . It can be dehydrated to prepare anhydrous magnesium perchlorate . This property makes it useful in various chemical reactions where water removal is necessary.

Electrophilic Catalyst

Magnesium perchlorate hexahydrate can be used as an electrophilic catalyst for the non-enzymic reduction of synthetic dihydropyridines . This application is particularly useful in the pharmaceutical industry, where dihydropyridines are used as key intermediates in the synthesis of several drugs.

Battery Manufacturing

Magnesium perchlorate hexahydrate may also be used in the formation of magnesium ion batteries . The high charge density of magnesium ions makes these batteries a promising alternative to traditional lithium-ion batteries.

Leaching Agent

Magnesium perchlorate hexahydrate can be used in the leaching of magnesite . This process involves the use of an aqueous perchloric acid solution with a stirring speed of 500 rpm . The leaching temperature, perchloric acid volume percentage, and time of leaching are all factors considered in this process .

Heat Generation

The process of combining perchloric acid and magnesite dust to make magnesium perchlorate generates a lot of heat and hydrogen gas during the reaction . This heat generation can be harnessed for various industrial applications.

Preparation of α-aminophosphonates

Magnesium perchlorate may be used as a catalyst in the synthesis of α-aminophosphonates . These compounds have a wide range of applications, including medicinal chemistry, agrochemistry, and materials science.

Mechanism of Action

Target of Action

Magnesium perchlorate hexahydrate primarily targets water molecules in the environment. It acts as a powerful desiccant, absorbing water from the surrounding atmosphere . It can also be used as an electrophilic catalyst for non-enzymic reduction of synthetic dihydropyridines .

Mode of Action

As a desiccant, magnesium perchlorate hexahydrate absorbs water molecules, effectively drying the surrounding environment . As an electrophilic catalyst, it facilitates the reduction of synthetic dihydropyridines .

Biochemical Pathways

The primary biochemical pathway influenced by magnesium perchlorate hexahydrate is the water cycle in the environment. By absorbing water, it alters the humidity and moisture levels in its surroundings .

Pharmacokinetics

It is highly soluble in water, which influences its distribution in an aqueous environment .

Result of Action

The primary result of magnesium perchlorate hexahydrate’s action is a decrease in environmental humidity due to its desiccant properties . When used as a catalyst, it facilitates the reduction of synthetic dihydropyridines .

Action Environment

Environmental factors significantly influence the action of magnesium perchlorate hexahydrate. Its desiccant properties are more pronounced in humid environments . Additionally, it has been found on Mars, where it may contribute to the potential existence of liquid aqueous solutions under certain temperature and pressure conditions .

Safety and Hazards

Future Directions

Magnesium perchlorate and other perchlorates have been found on Mars . Being a drying agent, magnesium perchlorate retains water from the atmosphere and may release it when conditions are favorable and temperature is above 273 K . Therefore the abundance of magnesium and other perchlorate salts on Mars could support the theory that liquid aqueous solutions might exist on or below the surface, where temperature and pressure conditions would ordinarily cause the water to freeze .

properties

IUPAC Name |

magnesium;diperchlorate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Mg.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBDNCBRZIMSDZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H12MgO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White deliquescent solid; [Hawley] White hygroscopic crystals; [MSDSonline] | |

| Record name | Magnesium perchlorate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Magnesium perchlorate hexahydrate | |

CAS RN |

13446-19-0 | |

| Record name | Magnesium perchlorate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium perchlorate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

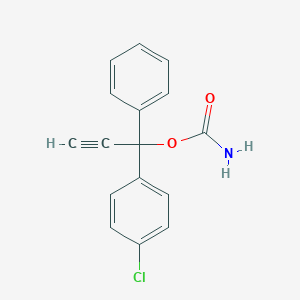

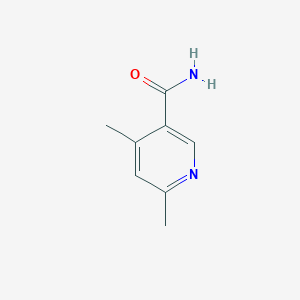

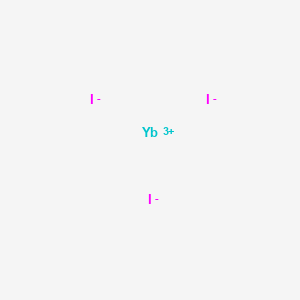

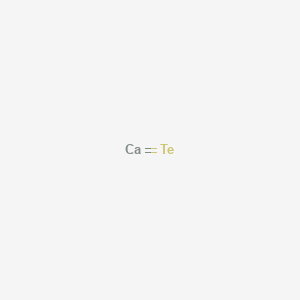

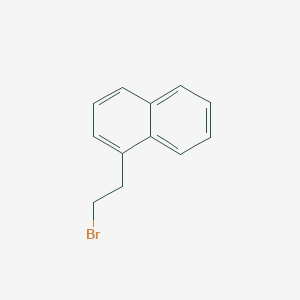

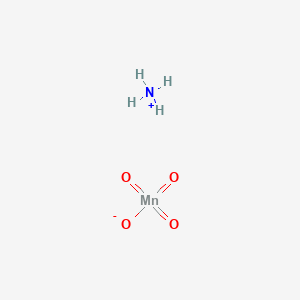

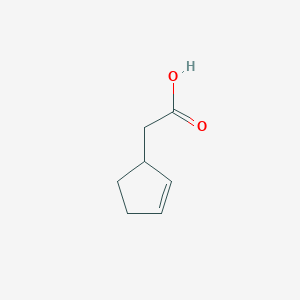

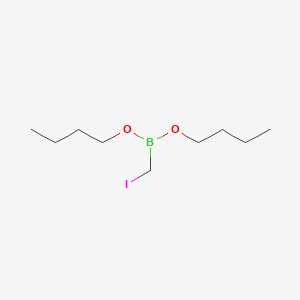

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.